o-Cyanobenzal bromide o-Cyanobenzal bromide A metabolite of Aloesin
Brand Name: Vulcanchem
CAS No.: 655-63-0
VCID: VC0192832
InChI: InChI=1S/C8H5Br2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H
SMILES: C1=CC=C(C(=C1)C#N)C(Br)Br
Molecular Formula: C8H5Br2N
Molecular Weight: 274.94

o-Cyanobenzal bromide

CAS No.: 655-63-0

Cat. No.: VC0192832

Molecular Formula: C8H5Br2N

Molecular Weight: 274.94

Purity: > 95%

* For research use only. Not for human or veterinary use.

o-Cyanobenzal bromide - 655-63-0

Specification

CAS No. 655-63-0
Molecular Formula C8H5Br2N
Molecular Weight 274.94
IUPAC Name 2-(dibromomethyl)benzonitrile
Standard InChI InChI=1S/C8H5Br2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H
SMILES C1=CC=C(C(=C1)C#N)C(Br)Br
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

o-Cyanobenzal bromide, with the IUPAC name 2-(dibromomethyl)benzonitrile, is an aromatic compound containing both cyano and dibromomethyl functional groups. The molecular structure features these groups attached to a benzene ring in the ortho position relative to each other, creating a compound with distinctive chemical reactivity profiles.

Fundamental Chemical Properties

The fundamental chemical identity of o-Cyanobenzal bromide is defined by several key parameters as shown in the table below:

ParameterValue
CAS Number655-63-0
Molecular FormulaC8H5Br2N
Molecular Weight274.94 g/mol
IUPAC Name2-(dibromomethyl)benzonitrile
Standard InChIInChI=1S/C8H5Br2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H
SMILES NotationC1=CC=C(C(=C1)C#N)C(Br)Br
PubChem Compound ID20348171
Synonyms2-Dibromomethyl-benzonitrile

This compound possesses a unique structure where the cyano group and dibromomethyl group are positioned on adjacent carbon atoms of the benzene ring. The presence of these functional groups contributes to its chemical reactivity, making it relevant for specialized chemical applications.

Structural Comparison with Related Compounds

It is important to distinguish o-Cyanobenzal bromide from structurally similar compounds that may appear in research literature. For instance, 2-Cyanobenzyl bromide (CAS: 22115-41-9) differs substantially in molecular formula (C8H6BrN vs. C8H5Br2N) and molecular weight (196.04 vs. 274.94) . The former contains only one bromine atom attached to a methyl group, while o-Cyanobenzal bromide has two bromine atoms on the same carbon.

Physical Properties and Characteristics

The physical properties of o-Cyanobenzal bromide provide important information for handling, storage, and application in research contexts.

Appearance and Basic Physical Properties

o-Cyanobenzal bromide typically appears as a solid powder at room temperature, with a purity level generally exceeding 95% in commercial research-grade preparations. While comprehensive physical data on this specific compound is limited in the available literature, its structural characteristics suggest properties consistent with other aromatic halogenated nitriles.

PropertySpecification
AppearanceSolid powder
Purity> 95%
Available QuantitiesMilligrams to Grams
Research DesignationFor research use only

These specifications highlight the compound's position as a specialized research chemical rather than a bulk industrial reagent.

Biological Significance and Metabolic Context

Relationship to Aloesin

One of the most noteworthy aspects of o-Cyanobenzal bromide is its identification as a metabolite of Aloesin. Aloesin is a natural compound found in Aloe vera plants and has been studied for its potential pharmacological properties, including anti-inflammatory and skin-lightening effects. The metabolic relationship between Aloesin and o-Cyanobenzal bromide suggests potential biological relevance, though the specific metabolic pathways and biological significance require further investigation.

Research Applications and Synthetic Utility

The dibrominated structure of o-Cyanobenzal bromide suggests potential utility in organic synthesis as a building block or intermediate. The presence of the electrophilic dibromomethyl group alongside the cyano functionality creates opportunities for selective transformations in complex molecule synthesis.

Synthetic Considerations

Researchers working with o-Cyanobenzal bromide may benefit from the mass molarity calculator tools available from suppliers, which facilitate:

  • Calculation of mass required to prepare solutions of specific concentrations

  • Determination of solution volumes needed for specific applications

  • Calculation of resulting concentrations from known masses in specific volumes

These tools are particularly valuable when working with specialized research compounds that may be available only in limited quantities.

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